Glucosaminylmuramyl-2-alanine-D-isoglutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

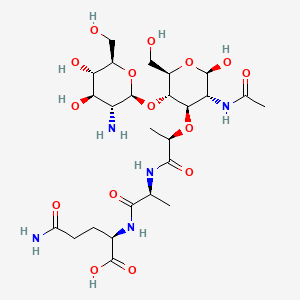

Glucosaminylmuramyl-2-alanine-D-isoglutamine: Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another . This compound is not naturally occurring and is only found in individuals exposed to it or its derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glucosaminylmuramyl-2-alanine-D-isoglutamine involves multiple steps, including the formation of amide bonds between amino acids and the incorporation of glucosamine and muramic acid derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature .

Industrial Production Methods: the production likely involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification processes like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Glucosaminylmuramyl-2-alanine-D-isoglutamine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Glucosaminylmuramyl-2-alanine-D-isoglutamine is used as a model compound to study peptide synthesis and reactions involving amino acids and carbohydrate derivatives .

Biology: In biology, this compound is studied for its role in activating innate immunity. It is known to interact with receptors like NOD2 and YB1, leading to the activation of immune responses .

Medicine: In medicine, this compound is investigated for its potential as an immunostimulant. It has been shown to induce the expression of key cytokines and chemokines involved in innate immunity .

Industry: In the industry, this compound is used in the development of immunostimulatory drugs and vaccines. Its ability to activate immune responses makes it a valuable component in therapeutic formulations .

Wirkmechanismus

Glucosaminylmuramyl-2-alanine-D-isoglutamine exerts its effects by interacting with intracellular receptors such as NOD2 and YB1. This interaction triggers a cascade of signaling events that lead to the activation of transcription factors like NF-kB, resulting in the expression of genes involved in immune responses . The compound also stimulates the production of pro-inflammatory mediators, cytokines, and other immune-related molecules .

Vergleich Mit ähnlichen Verbindungen

Muramyl Dipeptide (MDP): A component of bacterial cell walls that also activates innate immunity.

Glucosaminyl-Muramyl Dipeptide (GMDP): Similar to Glucosaminylmuramyl-2-alanine-D-isoglutamine but with different amino acid composition.

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of glucosamine and muramic acid derivatives. This unique structure allows it to interact with specific receptors and activate immune responses more effectively compared to other similar compounds .

Eigenschaften

CAS-Nummer |

188123-33-3 |

|---|---|

Molekularformel |

C25H43N5O15 |

Molekulargewicht |

653.6 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |

InChI-Schlüssel |

MXMOFDISXOBSJM-BHACDBBJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |

Kanonische SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.